

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of *cis*-2-Octene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis*-2-Octene

Cat. No.: B085535

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## Abstract

This document provides a detailed protocol for the structural elucidation of ***cis*-2-octene** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental procedures for sample preparation and data acquisition, alongside a thorough analysis of the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data. The information presented herein is intended to serve as a practical guide for researchers in organic chemistry, analytical chemistry, and drug development for the unambiguous identification and characterization of unsaturated aliphatic compounds.

## Introduction

***cis*-2-Octene** is an unsaturated hydrocarbon with the chemical formula  $\text{C}_8\text{H}_{16}$ . As a member of the alkene family, the precise determination of its isomeric purity and molecular structure is crucial in various chemical syntheses and applications. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note outlines the methodologies for acquiring and interpreting the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of ***cis*-2-octene**.

## Data Presentation

The following tables summarize the expected chemical shifts ( $\delta$ ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for **cis-2-octene**.

### **<sup>1</sup>H NMR Spectral Data of cis-2-Octene (in CDCl<sub>3</sub>)**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH <sub>3</sub> )	~ 0.90	Triplet (t)	~ 7.0
H2, H3 (CH <sub>2</sub> )	~ 1.20 - 1.40	Multiplet (m)	-
H4 (CH <sub>2</sub> )	~ 2.03	Quartet (q)	~ 7.0
H5, H6 (CH=CH)	~ 5.30 - 5.50	Multiplet (m)	J(H5,H6) ~ 11.0 (cis)
H7 (CH <sub>3</sub> )	~ 1.60	Doublet of Triplets (dt)	J(H7,H6) ~ 7.0, J(H7,H5) ~ 1.5

Note: The chemical shifts and coupling constants are based on typical values for cis-alkenes and data available from spectral databases. Actual values may vary depending on the experimental conditions.

### **<sup>13</sup>C NMR Spectral Data of cis-2-Octene (in CDCl<sub>3</sub>)**

Carbon	Chemical Shift ( $\delta$ , ppm)
C1 (CH <sub>3</sub> )	~ 14.1
C2 (CH <sub>2</sub> )	~ 22.6
C3 (CH <sub>2</sub> )	~ 31.5
C4 (CH <sub>2</sub> )	~ 29.2
C5 (CH)	~ 123.0
C6 (CH)	~ 130.5
C7 (CH <sub>3</sub> )	~ 12.5
C8 (CH <sub>3</sub> )	-

Note: The  $^{13}\text{C}$  NMR chemical shifts are estimated based on data for analogous cis-alkenes, as a definitive, publicly accessible high-resolution spectrum for **cis-2-octene** is not available. These values serve as a guide for spectral interpretation.

## Experimental Protocols

### Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra.[1]

- **Sample Purity:** Ensure the **cis-2-octene** sample is of high purity to avoid signals from contaminants.
- **Solvent Selection:** Use a high-purity deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar analytes like **cis-2-octene**.
- **Concentration:**
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of **cis-2-octene** in approximately 0.6-0.7 mL of  $\text{CDCl}_3$ . [2]
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required, typically 50-100 mg of the sample in 0.6-0.7 mL of  $\text{CDCl}_3$  to achieve a good signal-to-noise ratio in a reasonable time. [2]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). [1] Most commercially available deuterated solvents already contain TMS.
- **Sample Filtration:** To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Labeling:** Clearly label the NMR tube with the sample identification.

### NMR Data Acquisition

The following are general parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer.

### <sup>1</sup>H NMR Spectroscopy:

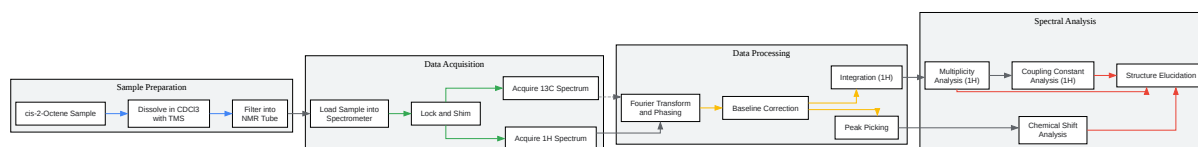
- Spectrometer Frequency: 300-500 MHz
- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: 0-12 ppm
- Temperature: 298 K

### <sup>13</sup>C NMR Spectroscopy:

- Spectrometer Frequency: 75-125 MHz
- Pulse Program: Proton-decoupled
- Pulse Angle: 45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Spectral Width: 0-220 ppm
- Temperature: 298 K

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **cis-2-octene**.



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Caption: Workflow for NMR spectral analysis of **cis-2-octene**.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)